3,5-Dibromo-2-fluorobenzodifluoride
Overview
Description
Preparation Methods
The synthesis of 3,5-Dibromo-2-fluorobenzodifluoride typically involves the bromination and fluorination of benzene derivatives. The reaction conditions often require the use of bromine and a suitable catalyst under controlled temperature and pressure to ensure the selective bromination at the desired positions on the benzene ring . Industrial production methods may involve large-scale bromination and fluorination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-2-fluorobenzodifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
Common reagents used in these reactions include bromine, fluorine, catalysts like palladium or copper, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-2-fluorobenzodifluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-fluorobenzodifluoride involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function . The pathways involved may include the inhibition of specific enzymes or the modulation of signaling pathways, depending on the context of its use .
Comparison with Similar Compounds
3,5-Dibromo-2-fluorobenzodifluoride can be compared with similar compounds such as:
2-Bromo-3,5-difluorobenzotrifluoride: This compound has a similar structure but with different substitution patterns, leading to distinct chemical properties and reactivity.
2-Chloro-5-fluorobenzotrifluoride: Another related compound with chlorine and fluorine substitutions, which affects its chemical behavior and applications.
Properties
IUPAC Name |
1,5-dibromo-3-(difluoromethyl)-2-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRCYQOONSMHGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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